トマトディン塩酸塩

概要

説明

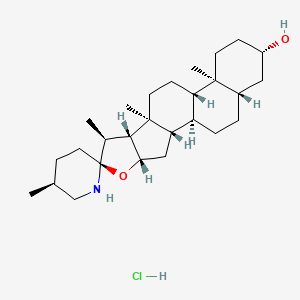

Tomatidine hydrochloride is a steroidal alkaloid found in the skins and leaves of tomatoes . It has been shown to suppress NF-κB signaling in LPS-stimulated macrophages, blocking induced expression of inducible nitric oxide synthase (iNOS) and COX-2 . It also possesses potent antibacterial activity and has anti-inflammatory effects in macrophages . Tomatidine is an anabolic chemical compound that prevents muscle wasting .

Synthesis Analysis

Tomatidine has been synthesized in a large-scale process that uses a Suzuki–Miyaura-type coupling reaction as a key step . This synthesis grafts an enantiopure F-ring side chain to the steroidal scaffold of the natural product, which is accessible from low-cost and commercially available diosgenin . A Lewis acid-mediated spiroketal opening followed by an azide substitution and reduction sequence is employed to generate the spiroaminoketal motif of the natural product .Molecular Structure Analysis

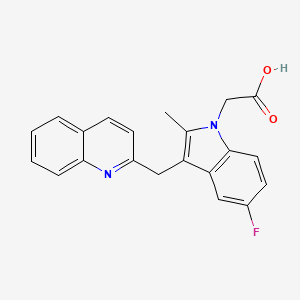

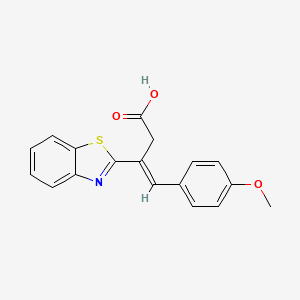

The molecular formula of Tomatidine hydrochloride is C27H46ClNO2 . The molecular weight is 452.1 g/mol . The IUPAC name is (1R,2S,4S,5’S,6S,7S,8R,9S,12S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-ol;hydrochloride .Chemical Reactions Analysis

Tomatidine has been shown to have antiviral activity towards chikungunya virus in vitro . It potently inhibits virus particle production of multiple CHIKV strains . Tomatidine acts at a post-entry step of the virus replication cycle .Physical And Chemical Properties Analysis

The molecular weight of Tomatidine hydrochloride is 452.1 g/mol . The molecular formula is C27H46ClNO2 .科学的研究の応用

がん研究

トマトディン塩酸塩は、鼻咽頭がんに対する効果を評価する研究で使用されてきました。 がん細胞の増殖を阻害する可能性が試験されており、これはがん研究の重要な側面です .

抗生物質特性

研究では、トマトディンの強力な抗生物質特性が強調されています。 細菌感染症に対抗する能力により、新しい抗生物質治療の開発において貴重な化合物となっています .

同化作用

トマトディンは同化作用を示しており、萎縮からの回復や筋肉消耗症など、筋肉の成長促進が必要な医療シナリオで有益な可能性があります .

抗酸化活性

この化合物は抗酸化特性を示しており、多くの慢性疾患の原因となる酸化ストレスから細胞を保護する上で重要です .

神経保護効果

神経保護効果は、トマトディンが神経変性疾患の治療または予防に使用できる可能性を示唆しています .

抗ウイルス応用

トマトディンは抗ウイルス活性を示しており、ウイルス感染症の治療の研究における候補となっています .

生体内での抗がん活性

抗がん活性がin vitroで観察されている一方で、トマトディンのin vivoにおけるがん細胞に対する効果、特に胃がん細胞に対する効果を調査するためのさらなる研究が進められています .

筋萎縮の抑制

トマトディンは、骨格筋萎縮の天然の小分子阻害剤として発見されており、筋肉量の減少を伴う状態に対する潜在的な治療経路を提供しています .

作用機序

Target of Action

Tomatidine hydrochloride primarily targets NF-κB and JNK signaling pathways . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. JNK, or c-Jun N-terminal kinases, are a group of intracellular signaling proteins that play a role in apoptosis, inflammation, and other cellular processes .

Mode of Action

Tomatidine hydrochloride acts as an anti-inflammatory agent by blocking NF-κB and JNK signaling . It decreases inducible NO synthase and COX-2 expression through suppression of I-κBα phosphorylation, NF-κB nuclear translocation, and JNK activation, which in turn inhibits c-jun phosphorylation and Oct-2 expression .

Biochemical Pathways

Tomatidine hydrochloride influences the autophagy pathway in mammalian cells or C. elegans . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, allowing the orderly degradation and recycling of cellular components . It also induces the anti-oxidant nuclear factor E2-related factor 2 (Nrf2) and mitophagy, favoring the delay in the aging process .

Pharmacokinetics

It is known that the compound is secreted from tomato roots and is degraded to tomatidine by soil microbes

Result of Action

The molecular and cellular effects of Tomatidine hydrochloride’s action include reducing inflammation and activating autophagy . It has been shown to be an inhibitor of skeletal muscle atrophy, reducing weakness and atrophy in aged skeletal muscle by interaction with the ATF4, a critical mediator of age-related muscle weakness and atrophy .

Action Environment

The action of Tomatidine hydrochloride can be influenced by environmental factors. For instance, the secretion of tomatine, from which Tomatidine hydrochloride is derived, was found to be higher at the early growth stage in hydroponically grown plants, and the concentration of tomatine in the rhizosphere of field-grown plants was higher than that of the bulk soil at all growth stages . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as growth stage and soil conditions .

Safety and Hazards

将来の方向性

Tomatidine has been identified as a novel small molecule inhibitor of muscle atrophy . It may have utility as a therapeutic agent or lead compound for muscle atrophy . Tomatidine also enhances lifespan and healthspan in C. elegans through mitophagy induction via the SKN-1/Nrf2 pathway . These results suggest new therapeutic strategies for muscle atrophy and point to new approaches for pharmacological interventions for diseases of aging .

生化学分析

Biochemical Properties

Tomatidine hydrochloride plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, tomatidine hydrochloride inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory pathway . Additionally, it activates the mammalian target of rapamycin complex 1 (mTORC1), which is essential for muscle protein synthesis and growth . Tomatidine hydrochloride also induces the nuclear factor E2-related factor 2 (Nrf2), which plays a role in the cellular antioxidant response .

Cellular Effects

Tomatidine hydrochloride has been shown to exert various effects on different cell types and cellular processes. In muscle cells, it inhibits muscle atrophy and promotes muscle growth by activating mTORC1 . In cancer cells, tomatidine hydrochloride has been found to synergize with cisplatin to inhibit cell viability and induce apoptosis in acute myeloid leukemia cells . Furthermore, tomatidine hydrochloride enhances lifespan and healthspan in Caenorhabditis elegans by inducing mitophagy through the SKN-1/Nrf2 pathway . It also activates autophagy in mammalian cells, which is crucial for cellular homeostasis and stress response .

Molecular Mechanism

The molecular mechanism of tomatidine hydrochloride involves several pathways and interactions. It binds to and inhibits iNOS and COX-2, reducing the production of pro-inflammatory mediators . Tomatidine hydrochloride activates mTORC1, leading to increased protein synthesis and muscle growth . It also induces Nrf2, which enhances the expression of antioxidant genes and promotes cellular defense against oxidative stress . Additionally, tomatidine hydrochloride inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, reducing inflammation and promoting autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tomatidine hydrochloride have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods. Long-term studies in Caenorhabditis elegans have shown that tomatidine hydrochloride can extend lifespan and improve healthspan by maintaining mitochondrial homeostasis and inducing mitophagy . In mammalian cells, tomatidine hydrochloride has been found to activate autophagy and reduce inflammation over time

Dosage Effects in Animal Models

The effects of tomatidine hydrochloride vary with different dosages in animal models. In Caenorhabditis elegans, a dose-dependent increase in lifespan and healthspan was observed, with 25 μM being the optimal concentration for most experiments . In mice, dietary supplementation with approximately 0.04% tomatidine hydrochloride for 10 weeks reduced plasma cholesterol and atherosclerosis without evidence of toxicity . Higher doses may lead to adverse effects, and the threshold for toxicity needs to be carefully determined in different animal models.

Metabolic Pathways

Tomatidine hydrochloride is involved in several metabolic pathways. It is metabolized by soil microbes into tomatidine, which then modulates bacterial communities in the soil . In mammalian cells, tomatidine hydrochloride activates autophagy by inhibiting the NF-κB and MAPK pathways . It also interacts with enzymes involved in mitochondrial biogenesis and mitophagy, such as PINK-1 and DCT-1, to maintain mitochondrial homeostasis

Transport and Distribution

Tomatidine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization. In plants, tomatidine is secreted from tomato roots and modulates bacterial communities in the rhizosphere . In mammalian cells, tomatidine hydrochloride is distributed to different cellular compartments, where it exerts its effects on autophagy and inflammation . The specific transporters and binding proteins involved in its distribution are yet to be fully characterized.

Subcellular Localization

The subcellular localization of tomatidine hydrochloride plays a significant role in its activity and function. It is known to localize to mitochondria, where it induces mitophagy and maintains mitochondrial homeostasis . Tomatidine hydrochloride also localizes to the cytoplasm, where it inhibits the NF-κB and MAPK pathways, reducing inflammation and promoting autophagy . The compound’s targeting signals and post-translational modifications that direct it to specific compartments or organelles are still being studied.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Tomatidine hydrochloride can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "Tomatidine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Chloroform", "Sodium borohydride", "Sodium cyanoborohydride", "Triethylamine", "N,N-Dimethylformamide", "Sodium sulfate", "Magnesium sulfate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Tomatidine is dissolved in methanol and reacted with hydrochloric acid to form Tomatidine hydrochloride.", "Tomatidine hydrochloride is then treated with sodium borohydride in methanol to reduce the double bond in the steroid ring.", "The resulting product is then treated with sodium cyanoborohydride in methanol to reduce the ketone group to a secondary alcohol.", "The product is then dissolved in chloroform and washed with water and sodium bicarbonate to remove any impurities.", "The chloroform layer is then dried over sodium sulfate and evaporated to yield a crude product.", "The crude product is then dissolved in a mixture of ethanol and acetone and treated with triethylamine to form the hydrochloride salt of Tomatidine.", "The resulting product is washed with diethyl ether and dried to yield pure Tomatidine hydrochloride." ] } | |

CAS番号 |

6192-62-7 |

分子式 |

C27H46ClNO2 |

分子量 |

452.1 g/mol |

IUPAC名 |

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride |

InChI |

InChI=1S/C27H45NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h16-24,28-29H,5-15H2,1-4H3;1H/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+;/m0./s1 |

InChIキー |

SXXHVPYRDFJKPG-XRWUXUKGSA-N |

異性体SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1.Cl |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1.Cl |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Tomatidine hydrochloride; Tomatidine HCl; 5alpha-Tomatidan-3beta-ol HCl; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。